molecular formula C7H6BrNO2 B1265511 5-Bromosalicylamide CAS No. 6329-74-4

5-Bromosalicylamide

Cat. No.: B1265511
CAS No.: 6329-74-4
M. Wt: 216.03 g/mol
InChI Key: MRMOPHYFXXZTFN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Bromosalicylamide plays a significant role in various biochemical reactions. It has been shown to act as an antihistaminic agent, inhibiting the release of histamine from mast cells . Additionally, Bromosalicylamide interacts with histamine receptors, particularly histamine receptor 2 (H2), and may also act as an H1 antagonist . These interactions suggest that Bromosalicylamide can modulate allergic responses and inflammatory processes.

Cellular Effects

Bromosalicylamide exhibits notable effects on different cell types and cellular processes. It has demonstrated antitumor activity in tumor xenografts by inhibiting the growth of cancer cells through the blockade of protein synthesis . Furthermore, Bromosalicylamide influences cell signaling pathways, particularly those related to histamine release and receptor binding, which can impact gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Bromosalicylamide involves its binding interactions with biomolecules. As an antihistaminic agent, it inhibits the release of histamine from mast cells and blocks histamine receptors, particularly H2 and potentially H1 . This inhibition prevents the downstream signaling pathways that lead to allergic and inflammatory responses. Additionally, Bromosalicylamide’s antitumor activity is attributed to its ability to inhibit protein synthesis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bromosalicylamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Bromosalicylamide remains stable under specific conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to Bromosalicylamide in in vitro and in vivo studies has revealed sustained inhibition of histamine release and antitumor activity .

Dosage Effects in Animal Models

The effects of Bromosalicylamide vary with different dosages in animal models. At lower doses, Bromosalicylamide effectively inhibits histamine release and exhibits antitumor activity without significant adverse effects . At higher doses, toxic effects may be observed, including potential hepatotoxicity and neurotoxicity . It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

Bromosalicylamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety profile .

Transport and Distribution

Within cells and tissues, Bromosalicylamide is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

Bromosalicylamide’s subcellular localization is influenced by targeting signals and post-translational modifications. It can localize to specific compartments or organelles, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The precise localization can impact its activity and function, making it essential to study these aspects for targeted therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromosalicylamide can be synthesized through various synthetic routes. One common method involves the bromination of salicylamide. The reaction typically uses bromine or a bromine source in the presence of a suitable solvent . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: Industrial production of bromosalicylamide may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromosalicylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Bromosalicylamide is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Its ability to inhibit histamine release and its potential antitumor activity make it a valuable compound for research and development .

Properties

IUPAC Name

5-bromo-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMOPHYFXXZTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212685
Record name Salicylamide, bromo-
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Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6329-74-4
Record name 5-Bromo-2-hydroxybenzamide
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Record name 5-Bromosalicylamide
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Record name Bromosalicylamide
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Record name Salicylamide, bromo-
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Record name 5-bromosalicylamide
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Record name 5-BROMOSALICYLAMIDE
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Synthesis routes and methods

Procedure details

To a stirred solution of 5-Bromosalicyclic acid (30 g, 135.5 mmol) in n-butylalcohol (60 mL) was added H2SO4 (95.6%, 289 μL, 5.42 mmol) in a 100 ml round bottom flask connected by a Dean-Stark trap/reflux condenser that was filled with 12 ml of n-butylalcohol. After heated to reflux for 2 days, the reaction was cooled down to R.T. and concentrated to give a pale yellow oil. The mixture was added 50 mL MeOH, followed by NH3 in MeOH (7 N, 116 mL). The reaction was stirred at R.T. for another 2 days, monitored by HPLC. After the reaction complete, it was concentrated to give a white solid. The crude solid was washed with small amount of EtOAc and hexane to afford 24 g of the product as a white crystalline solid (82% yield). 1H NMR (CDCl3) δ 12.15 (s, 1H), 7.54 (m, 2H), 6.97 (d, J=12 Hz, 1H), 6.00 (broad, 2H).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
289 μL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
116 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What biological activity does bromosalicylamide exhibit?

A1: Bromosalicylamide has been identified as a potential therapeutic agent for dementia and other diseases related to decreased cholinergic neurotransmission. It acts as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. []

Q2: How does the structure of bromosalicylamide influence its activity as a cholinesterase inhibitor?

A2: Studies have explored the Structure-Activity Relationship (SAR) of bromosalicylamide analogues. Researchers found that substituting the core structure with N-alkyl (C2-C6) carbamates and changing the position of the phenolic hydroxyl group led to improved AChE and BuChE inhibition. Notably, N-[3,5- Bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide, an isomer of bromosalicylamide with a shifted phenolic hydroxyl, exhibited enhanced inhibitory activity against both enzymes. []

Q3: What is the role of bromosalicylamide in the study of rhodopsin?

A3: While not directly interacting with rhodopsin, a derivative of bromosalicylamide, 5-bromosalicylohydroxamic acid, plays a role in understanding its metabolism. Research indicates that 5-bromosalicylohydroxamic acid is metabolized in various species (humans, mice, rabbits, and rats) primarily into conjugates of 5-bromosalicylamide. This metabolic pathway highlights the conversion of hydroxamic acids to amides in vivo. []

Q4: Has bromosalicylamide shown any potential in cancer treatment?

A4: Research suggests that a derivative of bromosalicylamide, IMD-0560 (N-[2,5-bis (trifluoromethyl) phenyl]-5-bromo-2-hydroxybenzamide), exhibits potent therapeutic efficacy in ovarian cancer models. IMD-0560 selectively inhibits the IκB kinase complex, disrupting the NF-κB signaling pathway often implicated in cancer development. In preclinical studies, IMD-0560 inhibited ovarian cancer cell proliferation, suppressed tumor growth, and prolonged survival in mice. []

Q5: Does bromosalicylamide form complexes with metal ions?

A5: Yes, bromosalicylamide can act as a bidentate ligand in the formation of mixed ligand complexes with transition metals like copper(II) when paired with tertiary diimines as primary ligands. Studies have explored the stability constants and spectroscopic properties of these complexes, providing insights into their coordination chemistry. []

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